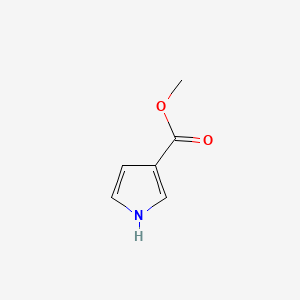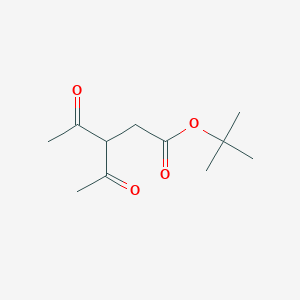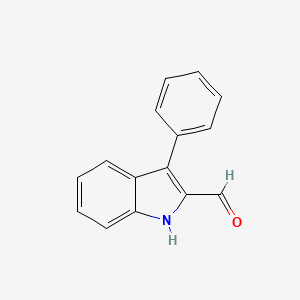
1H-吡咯-3-甲酸甲酯
概述
描述
Methyl 1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrroles, including methyl 1H-pyrrole-3-carboxylate, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular formula of methyl 1H-pyrrole-3-carboxylate is C6H7NO2 . Its average mass is 125.125 Da and its monoisotopic mass is 125.047676 Da .Chemical Reactions Analysis
Methyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions. For instance, it can participate in the Paal-Knorr pyrrole condensation . It can also undergo a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Physical And Chemical Properties Analysis
Methyl 1H-pyrrole-3-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 284.2±13.0 °C at 760 mmHg, and a flash point of 125.7±19.8 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用
抗菌剂合成
1H-吡咯-3-甲酸甲酯衍生物表现出显着的抗菌活性。新型 (E)-2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-甲酸甲酯衍生物的合成,其特征在于红外、1H 核磁共振和质谱,已证明具有良好的抗菌和抗真菌活性。这种抗菌潜力归因于杂环的存在,当引入甲氧基时,活性增加 (Hublikar 等,2019)。
化学传感器开发
使用 1H-吡咯-3-甲酸甲酯,开发了一种简单的化学传感器,即 5-(异烟酰亚氨基)甲基-2,4-二甲基吡咯-3-甲酸乙酯。该传感器作为 Zn2+ 的开-关荧光传感器和半水介质中 Cu2+ 的比色探针,表现出很高的选择性。传感器与目标分析物的结合机制通过各种光谱和计算方法得到证实。此外,所得复合物可用作焦磷酸盐的比色传感器,突出了其在细胞内监测中的潜力 (Yang 等,2018)。
吡咯衍生物的合成
1H-吡咯-3-甲酸甲酯可用作合成各种吡咯衍生物的前体。例如,5-氨基吡咯-3-甲酸甲酯已通过还原转化和环化过程从 4-亚甲基异恶唑-3-酮合成。这些衍生物可用于进一步的化学反应,在各种化学反应中形成含吡咯的产品 (Galenko 等,2019)。
绿色化学应用
1H-吡咯-3-甲酸甲酯通过使用碳酸二甲酯通过绿色化学方法合成。该过程由固体碱催化,具有高选择性和产率。反应的效率受反应温度和反应物摩尔比等因素的影响,强调了其在可持续化学合成中的潜力 (Fan 等,2008)。
单分子磁体
1H-吡咯-3-甲酸甲酯衍生物已用于合成具有单分子磁性行为的高核度 {Mn(III)25} 桶状簇。该应用展示了其在分子磁性和材料科学领域的潜力 (Giannopoulos 等,2014)。
安全和危害
未来方向
作用机制
Target of Action
Methyl 1H-pyrrole-3-carboxylate is a derivative of pyrrole, a nitrogen-containing heterocyclic compound . Pyrrole and its analogs have been found to interact with various biological targets, including metal complexes of biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome . These metal complexes play vital roles in living systems, including photosynthesis, oxygen transport and storage, and redox cycling reactions .
Mode of Action
Pyrrole derivatives are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases . This suggests that methyl 1H-pyrrole-3-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, they have been found to exhibit diverse therapeutic applications, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Pharmacokinetics
The compound’s molecular weight of 12513 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the known effects of pyrrole and its analogs, it is possible that this compound may have similar effects, including anti-inflammatory, antiviral, and antitumor activities .
属性
IUPAC Name |
methyl 1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)5-2-3-7-4-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNVSIQCFHAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494192 | |
| Record name | Methyl 1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-pyrrole-3-carboxylate | |
CAS RN |
2703-17-5 | |
| Record name | Methyl 1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)







